Cas no 136954-21-7 (3-MERCAPTOHEXYL BUTYRATE)

3-MERCAPTOHEXYL BUTYRATE 化学的及び物理的性質

名前と識別子

-

- 3-MERCAPTOHEXYL BUTYRATE

- 3-THIOHEXYLBUTANOATE

- 3-THIOHEXYL BUTYRATE

- FEMA 3852

- HEXYL3-MERCAPTOBUTANOATE

- 3-sulfanylhexyl butanoate

- 3-Mercaptohexyl butanoate

- 3-Sulfanylhexyl butyrate

- Butanoic acid,3-mercaptohexyl ester

- 3THIOHEXYLBUTYRATE

- 3MERCAPTOHEXYLBUTYRATE

- HEXYL3MERCAPTOBUTANOATE

-

- インチ: 1S/C10H20O2S/c1-3-5-9(13)7-8-12-10(11)6-4-2/h9,13H,3-8H2,1-2H3

- InChIKey: TZNJKOLXWHXDAF-UHFFFAOYSA-N

- ほほえんだ: C(OCCC(S)CCC)(=O)CCC

計算された属性

- せいみつぶんしりょう: 204.11800

じっけんとくせい

- PSA: 65.10000

- LogP: 2.81830

- FEMA: 3852

3-MERCAPTOHEXYL BUTYRATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A852010-250mg |

3-Mercaptohexyl butyrate |

136954-21-7 | 97% | 250mg |

$59.0 | 2025-03-05 | |

| Ambeed | A852010-5g |

3-Mercaptohexyl butyrate |

136954-21-7 | 97% | 5g |

$575.0 | 2025-03-05 | |

| Ambeed | A852010-1g |

3-Mercaptohexyl butyrate |

136954-21-7 | 97% | 1g |

$165.0 | 2025-03-05 |

3-MERCAPTOHEXYL BUTYRATE 関連文献

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

3-MERCAPTOHEXYL BUTYRATEに関する追加情報

3-Mercaptohexyl Butyrate (CAS No. 136954-21-7): A Comprehensive Overview

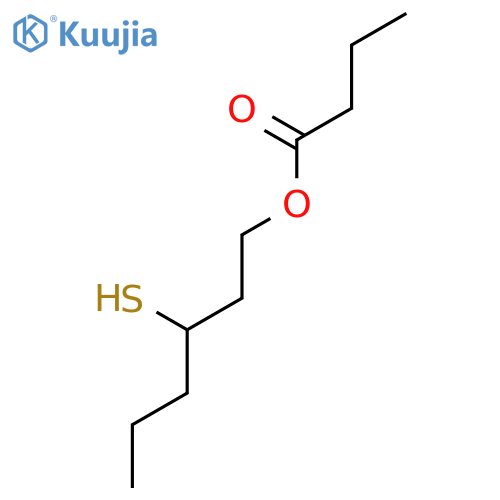

3-Mercaptohexyl butyrate (CAS No. 136954-21-7) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound is characterized by its distinctive thiol and ester functional groups, which confer it with a range of chemical properties and reactivity profiles. In this article, we will delve into the structure, synthesis, properties, and potential applications of 3-mercaptohexyl butyrate, drawing on the latest research findings to provide a comprehensive overview.

Structure and Synthesis

The molecular structure of 3-mercaptohexyl butyrate consists of a six-carbon chain with a thiol group (-SH) at the third position and an ester group (-COO-) at the terminal end. This unique arrangement of functional groups imparts specific chemical and physical properties to the compound. The synthesis of 3-mercaptohexyl butyrate can be achieved through various methods, including esterification reactions and thiol-ene click chemistry. One common approach involves the reaction of 3-mercaptohexanol with butyric acid in the presence of a suitable catalyst, such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).

Physical and Chemical Properties

3-Mercaptohexyl butyrate is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits a boiling point of approximately 200°C at atmospheric pressure and a melting point below room temperature. The presence of the thiol group makes 3-mercaptohexyl butyrate highly reactive towards electrophiles and nucleophiles, enabling it to participate in various chemical reactions such as Michael additions, radical reactions, and coordination chemistry.

Spectroscopic Characterization

The spectroscopic properties of 3-mercaptohexyl butyrate have been extensively studied using techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The NMR spectrum reveals characteristic signals for the thiol protons at around 2.5 ppm and the ester carbonyl carbon at approximately 174 ppm. The IR spectrum shows strong absorption bands at around 1740 cm-1 for the ester carbonyl stretch and 2560 cm-1 for the thiol stretch. These spectroscopic data are crucial for confirming the identity and purity of the compound.

Potential Applications

The unique combination of functional groups in 3-mercaptohexyl butyrate makes it a versatile compound with potential applications in multiple fields:

- Pharmaceuticals: The thiol group in 3-mercaptohexyl butyrate can be used to modify drug molecules, enhancing their solubility, stability, or bioavailability. Recent studies have explored its use as a prodrug carrier for targeted drug delivery systems.

- Cosmetics: The ester functionality in 3-mercaptohexyl butyrate contributes to its emollient properties, making it suitable for use in skin care products. Its ability to form stable emulsions with water and oils enhances its application in cosmetic formulations.

- Materials Science: The reactivity of the thiol group allows 3-mercaptohexyl butyrate

- Analytical Chemistry: The distinct spectroscopic properties of 3-mercaptohexyl butyrate

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 3-mercaptohexyl butyrate

Frequently Asked Questions (FAQs)

136954-21-7 (3-MERCAPTOHEXYL BUTYRATE) 関連製品

- 136954-22-8(3-Mercaptohexyl hexanoate)

- 136954-20-6(3-Sulfanylhexyl Acetate)

- 2228307-01-3(3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid)

- 31462-57-4(4-IODOPYRIMIDINE)

- 1147491-77-7(N-(1-Cyanocycloheptyl)-2-{[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]amino}acetamide)

- 2138368-71-3(3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole)

- 745788-93-6(N-[4-(difluoromethoxy)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide)

- 1221342-16-0(Tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate)

- 90082-73-8(Pine, Pinus mugo pumilio, ext.)

- 2866323-52-4(rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis)